molecular formula C13H9ClN4O B11490393 5-(4-chlorophenoxy)-1-phenyl-1H-tetrazole

5-(4-chlorophenoxy)-1-phenyl-1H-tetrazole

Cat. No.: B11490393
M. Wt: 272.69 g/mol
InChI Key: JXAGPFSGJKRKBY-UHFFFAOYSA-N
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Description

5-(4-Chlorophenoxy)-1-phenyl-1H-1,2,3,4-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a chlorophenoxy group and a phenyl group attached to the tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenoxy)-1-phenyl-1H-1,2,3,4-tetrazole typically involves the reaction of 4-chlorophenol with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with sodium azide under acidic conditions to yield the desired tetrazole compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of 5-(4-chlorophenoxy)-1-phenyl-1H-1,2,3,4-tetrazole may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenoxy)-1-phenyl-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Chlorophenoxy)-1-phenyl-1H-1,2,3,4-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-chlorophenoxy)-1-phenyl-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenoxy)-1-phenyl-1H-1,2,3,4-tetrazole is unique due to its tetrazole ring, which imparts distinct chemical and biological properties. The presence of the tetrazole ring enhances its stability and reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds .

Properties

Molecular Formula

C13H9ClN4O

Molecular Weight

272.69 g/mol

IUPAC Name

5-(4-chlorophenoxy)-1-phenyltetrazole

InChI

InChI=1S/C13H9ClN4O/c14-10-6-8-12(9-7-10)19-13-15-16-17-18(13)11-4-2-1-3-5-11/h1-9H

InChI Key

JXAGPFSGJKRKBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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